2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile is an organic compound with the molecular formula C11H6N2O2S and a molecular weight of 230.24 g/mol . This compound features a furan ring substituted with a formyl group and a sulfanyl group, which is further connected to a nicotinonitrile moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile typically involves the reaction of 5-formyl-2-furyl sulfide with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: 2-[(5-Carboxy-2-furyl)sulfanyl]nicotinonitrile.
Reduction: 2-[(5-Formyl-2-furyl)sulfanyl]nicotinamidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also interact with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-Formyl-2-furyl)methyl]sulfanyl]-4-methyl-6-(trifluoromethyl)nicotinonitrile .
- 5-Formyl-2-furansulfonic acid sodium salt .
Uniqueness
2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile is unique due to its combination of a furan ring with a formyl group and a sulfanyl group linked to a nicotinonitrile moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H6N2O2S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(5-formylfuran-2-yl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6N2O2S/c12-6-8-2-1-5-13-11(8)16-10-4-3-9(7-14)15-10/h1-5,7H |
InChI Key |
ZDLCDSYZRZGIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(O2)C=O)C#N |
Origin of Product |
United States |
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